3-Amino-1-(3-chlorophenyl)propan-1-ol

Descripción general

Descripción

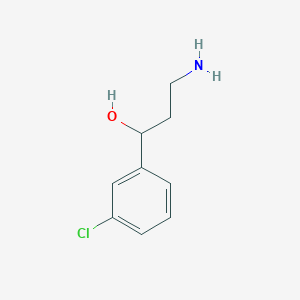

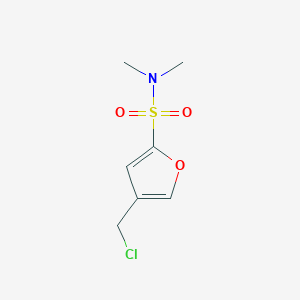

3-Amino-1-(3-chlorophenyl)propan-1-ol is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of this compound involves a reaction with Lithium Aluminum Hydride (LAH) in dry Tetrahydrofuran (THF). The reaction is allowed to warm to room temperature and stirred overnight .Molecular Structure Analysis

The molecular formula of this compound is C9H12ClNO . It consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position .Aplicaciones Científicas De Investigación

1. Synthesis and Anticonvulsive Activities

- A study by Papoyan et al. (2011) focused on the synthesis of derivatives related to 3-Amino-1-(3-chlorophenyl)propan-1-ol. These compounds exhibited pronounced anticonvulsive activities, though they did not show antibacterial activity. This highlights the potential of such compounds in the treatment or management of convulsive disorders (Papoyan et al., 2011).

2. Cardioselectivity in Beta-Adrenoceptor Blocking Agents

- Research by Rzeszotarski et al. (1979) synthesized derivatives of this compound, demonstrating substantial cardioselectivity. These findings are significant in the development of cardioselective beta-blockers (Rzeszotarski et al., 1979).

3. Antifungal Activity Against Candida Strains

- A study by Lima-Neto et al. (2012) involved synthesizing this compound derivatives, which showed promising antifungal activities against various Candida species. This suggests potential applications in antifungal drug development (Lima-Neto et al., 2012).

4. Poly(Ether Imine) Dendrimers for Biological Studies

- Research by Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers based on this compound. These dendrimers were found to be non-toxic and useful for biological studies, suggesting applications in biomedicine and nanotechnology (Krishna et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCKCPUBSCVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)